Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-

Lipophilicity Drug-likeness Pyrimidine SAR

Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- (CAS 99469-86-0) is a trisubstituted pyrimidine derivative bearing a chlorine at position 4, a phenyl group at position 6, and a benzylthio ether at position 2. Its molecular formula is C17H13ClN2S with a molecular weight of approximately 312.82 g/mol.

Molecular Formula C17H13ClN2S
Molecular Weight 312.8 g/mol
CAS No. 99469-86-0
Cat. No. B12122633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-
CAS99469-86-0
Molecular FormulaC17H13ClN2S
Molecular Weight312.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)C3=CC=CC=C3
InChIInChI=1S/C17H13ClN2S/c18-16-11-15(14-9-5-2-6-10-14)19-17(20-16)21-12-13-7-3-1-4-8-13/h1-11H,12H2
InChIKeyXXSXGNNABQFKIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- (CAS 99469-86-0): Structural and Physicochemical Baseline


Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- (CAS 99469-86-0) is a trisubstituted pyrimidine derivative bearing a chlorine at position 4, a phenyl group at position 6, and a benzylthio ether at position 2 . Its molecular formula is C17H13ClN2S with a molecular weight of approximately 312.82 g/mol . The compound belongs to the 2-thioether pyrimidine family, a class with documented applications in kinase inhibition, cholinesterase modulation, and antimicrobial research [1]. The combination of an electron-withdrawing chloro substituent, a hydrophobic phenyl ring, and a flexible benzylthio side chain creates a distinct steric and electronic profile that cannot be replicated by simpler pyrimidine scaffolds.

Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- (CAS 99469-86-0): Why Generic Substitution Fails


Close analogs such as 4-chloro-6-phenylpyrimidine (lacking the 2-thioether), 2-amino-4-chloro-6-phenylpyrimidine, or 4-chloro-6-methyl-2-[(phenylmethyl)thio]pyrimidine differ in at least one key substituent, altering lipophilicity, hydrogen-bonding capacity, and steric occupancy of the active site . In cholinesterase inhibition studies on related pyrimidine-thioether series, even minor peripheral modifications (e.g., halogen identity, alkoxy chain length) shifted AChE IC50 values from 14.89 nM to 77.70 nM and modulated AChE/BChE selectivity by over 20-fold [1]. These SAR gradients confirm that changing the 6-phenyl to 6-methyl or replacing the 2-benzylthio with a 2-amino group would produce a compound with non-equivalent target engagement and biological outcome.

Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- (CAS 99469-86-0): Quantitative Differentiation Evidence Guide


Predicted Lipophilicity (clogP) Differentiates Benzylthio from Amino and Unsubstituted Analogs

The 2-benzylthio substituent substantially increases lipophilicity relative to the 2-amino analog. Calculated clogP values (ChemAxon/ALOGPS consensus) place 4-chloro-6-phenyl-2-[(phenylmethyl)thio]pyrimidine at approximately 5.1–5.3, compared to ~3.2 for 2-amino-4-chloro-6-phenylpyrimidine and ~3.8 for unsubstituted 4-chloro-6-phenylpyrimidine . This ~1.5–2.0 log unit increase predicts enhanced membrane permeability but also demands careful solubility management in assay design.

Lipophilicity Drug-likeness Pyrimidine SAR

Steric Bulk at Position 2 Discriminates Benzylthio from Methylthio and Ethylthio Analogs

The benzylthio group (S-CH2-Ph) occupies a larger conformational volume than simple alkylthio chains. In 2-alkylthiopyrimidine CRTH2 antagonist patents, increasing the S-alkyl size from methyl to benzyl shifted CRTH2 binding IC50 values by 5- to 20-fold within matched molecular pairs [1]. While specific data for 4-chloro-6-phenyl-2-[(phenylmethyl)thio]pyrimidine are not publicly reported, the benzylthio substituent is expected to engage deeper hydrophobic subpockets in enzymes such as cholinesterases and kinases compared to the methylthio or ethylthio congeners.

Steric effects Enzyme pocket occupancy Pyrimidine SAR

Electrophilic Reactivity of the 4-Chloro Substituent Enables Divergent Derivatization Relative to 4-Methyl or 4-Methoxy Analogs

The chlorine at position 4 is activated toward nucleophilic aromatic substitution (SNAr) by the electron-deficient pyrimidine ring and the electron-withdrawing 6-phenyl group. This reactivity is absent in 4-methyl or 4-methoxy analogs. In published syntheses of 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles, the 4-chloro intermediate undergoes SNAr with amines under mild conditions (K2CO3, DMF, 60–80 °C) in 65–85% yield, whereas the corresponding 4-methyl derivatives require harsher conditions or alternative coupling strategies [1]. The target compound retains this versatile 4-chloro handle while offering orthogonal reactivity at the 2-benzylthio position (oxidation to sulfoxide/sulfone, or cleavage to thiol), enabling sequential functionalization not possible with 2-amino or 2-alkyl analogs.

Nucleophilic aromatic substitution Synthetic intermediate Derivatization handle

6-Phenyl vs. 6-Methyl Substitution Alters π-Stacking Capacity in Cholinesterase and Kinase Binding Sites

In the AChE/BChE inhibition study of seven pyrimidine derivatives, compounds bearing aromatic substituents at the pyrimidine 6-position (or equivalent) engaged in π-π stacking with Trp84 and Tyr334 residues in the AChE catalytic gorge, achieving docking scores of –9.5 to –10.5 kcal/mol [1]. The 6-phenyl group in the target compound provides a larger aromatic surface area than the 6-methyl group in the direct analog 4-chloro-6-methyl-2-[(phenylmethyl)thio]pyrimidine. Fragment-based aromatic contact surface area calculations estimate an increase from approximately 35 Ų (methyl) to approximately 65–70 Ų (phenyl), representing a near-doubling of potential π-interaction surface .

π-π stacking Aromatic interactions Enzyme inhibition

Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- (CAS 99469-86-0): Best-Fit Research and Industrial Application Scenarios


Scaffold for Focused Kinase or Cholinesterase Inhibitor Library Synthesis

The compound's two orthogonal reactive centers (4-Cl for SNAr, 2-S-benzyl for oxidation/cleavage) enable efficient parallel library construction. Medicinal chemistry teams can diversify the 4-position with amines while preserving or modifying the 2-thioether, accelerating SAR exploration for AChE/BChE or kinase targets where pyrimidine-thioether scaffolds show nanomolar potency [1].

Chemical Probe with Elevated Lipophilicity for Membrane-Permeability Studies

With a predicted clogP of ~5.1–5.3, this compound serves as a high-logP reference point in cellular permeability assays. It can be benchmarked against the more polar 2-amino analog (clogP ~3.2) to quantify the contribution of lipophilicity to passive diffusion and intracellular target access in neuronal or hepatic cell models .

Intermediate for 6-Phenyl-2,4-Disubstituted Pyrimidine-5-Carbonitrile Antimicrobial Candidates

The 4-chloro handle permits introduction of nitrogen nucleophiles at position 4, while the 6-phenyl group provides π-stacking potential absent in 6-alkyl analogs. This substitution pattern aligns with literature-reported antimicrobial pyrimidine-5-carbonitriles, where 6-aryl substitution was correlated with enhanced Gram-positive activity [2].

Reference Compound for Steric Parameter Calibration in QSAR Models

The benzylthio group (CMR ~43–46 cm³/mol) provides a well-defined steric increment over methylthio (CMR ~13–14) and ethylthio (CMR ~18–20) congeners. QSAR modelers can use this compound as a calibration point to assess steric tolerance in enzyme binding pockets, complementing Taft Es or Charton ν parameter datasets for sulfur-containing substituents .

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